molecular formula C9H13NOS B1270881 2-[(2-Pyridin-4-ylethyl)thio]ethanol CAS No. 78092-91-8

2-[(2-Pyridin-4-ylethyl)thio]ethanol

Cat. No.: B1270881
CAS No.: 78092-91-8
M. Wt: 183.27 g/mol
InChI Key: RVSLGHONXIRODY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Pyridin-4-ylethyl)thio]ethanol typically involves the reaction of 2-bromoethyl pyridine with thiourea, followed by hydrolysis. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

    Catalyst: Acidic or basic catalysts to facilitate the reaction

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Pyridin-4-ylethyl)thio]ethanol undergoes several types of chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the ethylthio group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-[(2-Pyridin-4-ylethyl)thio]ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-Pyridin-4-ylethyl)thio]ethanol involves its interaction with various molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(2-Pyridin-4-ylethyl)thio]acetic acid
  • **2-[(2-Pyridin-4-ylethyl)thio]propanoic acid
  • **2-[(2-Pyridin-4-ylethyl)thio]butanoic acid

Uniqueness

2-[(2-Pyridin-4-ylethyl)thio]ethanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethanol moiety allows for additional hydrogen bonding interactions, enhancing its solubility and reactivity compared to similar compounds with different alkyl chains.

Properties

IUPAC Name

2-(2-pyridin-4-ylethylsulfanyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS/c11-6-8-12-7-3-9-1-4-10-5-2-9/h1-2,4-5,11H,3,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSLGHONXIRODY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCSCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40366112
Record name 2-{[2-(Pyridin-4-yl)ethyl]sulfanyl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78092-91-8
Record name 2-{[2-(Pyridin-4-yl)ethyl]sulfanyl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under a nitrogen atmosphere, sodium methoxide (1.62 g., 0.03 mole) was dissolved in 36 ml. of stirring absolute ethanol and the solution cooled in an ice bath. 2-Mercaptoethanol (2.34 g., 0.03 mole) in 6 ml. of absolute ethanol was added over approximately 5 minutes. Finally, 4-vinylpyridine (3.22 g., 0.03 mole) in approximately 20 ml. of absolute ethanol was added over 15 minutes. The reaction mixture was allowed to warm to room temperature and stirred for 23 hours. The reaction mixture was concentrated to a thick oil (7.28 g.). The oil was diluted with a small amount of chloroform (a strong exotherm occurred, leading to refluxing of the chloroform) and chromatographed on silica gel, with large volumes of chloroform and finally chloroform/1% methanol as eluant. Product containing fractions (from the latter eluant) were combined and evaporated to yield the free base of 4-[2-(2-hydroxyethylthio)ethyl]pyridine [2.49 g.; oil; m/e calcd.: 183, found: 183; ir (film): 3.10, 3.45, 3.52, 6.23, 7.07, 9.40, 9.57, 9.98 and 12.44μ; pnmr/CDCl3 /TMS/δ: 8.53 (m, 2H), 7.17 (m, 2H), 3.77 (t, 2H), 3.57 (s, 1H, exchanges with D2O), 2.85 (m, 4H) and 2.73 ppm (t, 2H)].
Name
sodium methoxide
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
2.34 g
Type
reactant
Reaction Step Two
Quantity
3.22 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

Furthermore, by following this method 2-(4-pyridyl)ethyl mercaptan is reacted with 2-bromoethanol to yield 4-[2-(2-hydroxyethylthio)ethyl]pyridine, with 2-bromo-1-propanol to yield 4-[2-(2-hydroxy-1-propylthio)ethyl]pyridine, with 3-bromo-2-butanol to yield 4-[2-(3-hydroxy-2-butylthio)ethyl]pyridine, with ethyl 2-chloropropionate to yield ethyl 2-[2-(4-pyridyl)ethylthio]propionate, with methyl 2-phenyl-2-bromoacetate to yield methyl 2-phenyl-2-[2-(4-pyridyl)ethylthio]acetate, with alpha-bromoacetophenone to yield alpha-[2-(4-pyridyl)ethylthio]acetophenone, and with chloroacetone to yield 2-(4-pyridyl)ethylthioacetone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Using the procedures of Examples 1 to 4, 2-(4-pyridyl)ethyl chloride is reacted with 2-mercaptoethanol to yield 4-[2-(2-hydroxyethylthio)ethyl]pyridine, with 3-mercapto-2-butanol to yield 4-[2-(3-hydroxy-2-butylthio)ethyl]pyridine, with 3-mercapto-1,2-propanediol to yield 4-[2-(2,3-dihydroxy-1-propylthio)ethyl]pyridine, with 2-mercaptophenol to yield 4-[2-(2-hydroxyphenylthio)ethyl]pyridine, with methyl mercaptoacetate (preferably in methanol rather than ethanol solution) to yield methyl 2-[2-(4-pyridyl)ethylthio]acetate and with mercaptoacetone to yield 2-(4-pyridyl)ethylthioacetone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.